molecular formula C22H22ClNO3 B15215585 8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-13-2

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15215585
CAS No.: 34785-13-2
M. Wt: 383.9 g/mol
InChI Key: YJLNYPDBKYHCOY-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a 4-oxo-1,4-dihydroquinoline core, and a 6-phenylhexyl substituent at position 3. The 6-phenylhexyl chain introduces significant lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This structural motif is less common in reported analogs, making it a compound of interest for antimicrobial or anticancer research, given the established activity of quinolones in these domains .

Properties

CAS No.

34785-13-2

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

8-chloro-4-oxo-5-(6-phenylhexyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C22H22ClNO3/c23-18-13-12-16(19-20(18)24-14-17(21(19)25)22(26)27)11-7-2-1-4-8-15-9-5-3-6-10-15/h3,5-6,9-10,12-14H,1-2,4,7-8,11H2,(H,24,25)(H,26,27)

InChI Key

YJLNYPDBKYHCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features and Substituent Analysis
Compound Name Substituents (Positions) Key Structural Differences
8-Chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid Cl (8), 6-phenylhexyl (5) Long alkyl chain with terminal phenyl group at C5
7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-quinoline-3-carboxylic acid Cl (7), F (6), 2,4-difluorophenyl (1) Multiple halogens; aryl group at C1
5-Chloro-8-methoxy-1-methyl-quinoline-3-carboxylic acid Cl (5), OCH₃ (8), CH₃ (1) Methoxy at C8; methyl at C1
8-Chloro-1-ethyl-quinoline-3-carboxylic acid Cl (8), CH₂CH₃ (1) Short ethyl chain at C1
7-Chloro-1-cyclopropyl-6-(piperazinyl)-quinoline-3-carboxylic acid Cl (7), cyclopropyl (1), piperazinyl (6) Cyclopropyl and piperazine groups

Key Observations :

  • The 6-phenylhexyl chain in the target compound distinguishes it from analogs with shorter alkyl (e.g., ethyl ) or aromatic (e.g., 2,4-difluorophenyl ) substituents.
  • Halogen positioning: Chlorine at C8 (target) vs. C7 () may alter electronic effects on the quinoline core, influencing binding to targets like DNA gyrase.
  • C1 substituents: Methyl or cyclopropyl groups are common in fluoroquinolones for optimizing Gram-negative activity. The absence of such groups in the target compound suggests a divergent mechanism or target spectrum.
Pharmacological and Physicochemical Properties
Property Target Compound 5-Chloro-8-methoxy-1-methyl 7-Chloro-1-cyclopropyl-6-piperazinyl
logP (Predicted) ~4.5 (high due to phenylhexyl) ~2.1 (methoxy reduces lipophilicity) ~1.8 (piperazine increases hydrophilicity)
Solubility Low (aqueous), moderate in DMSO Moderate (polar groups at C1 and C8) High (piperazine enhances water solubility)
Bioactivity Hypothesized: Antimicrobial/Cancer Antimicrobial (methoxy may reduce potency) Broad-spectrum antimicrobial (fluoroquinolone-like)

Notes:

  • The 6-phenylhexyl chain may confer unique interactions with hydrophobic pockets in enzymes or membranes, differentiating the target from piperazinyl-containing analogs used in fluoroquinolones .
Impurity Profiles and Stability
  • Impurities in quinolones often arise from incomplete substitution or side reactions. For example, 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-quinoline-3-carboxylic acid is a known impurity in fluoroquinolone synthesis . The target compound’s synthesis may generate alkylation byproducts (e.g., shorter-chain analogs) or oxidized phenylhexyl derivatives, necessitating rigorous chromatographic purification .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-chloro-4-oxo-5-(6-phenylhexyl)-1,4-dihydroquinoline-3-carboxylic acid, and what critical reaction conditions ensure high purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with functionalizing the quinoline core via chlorination (e.g., using POCl₃ or SOCl₂) at the 8-position, followed by alkylation at the 5-position with 6-phenylhexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Carboxylic acid formation at the 3-position may involve hydrolysis of an ester precursor under acidic or alkaline conditions. Key parameters include temperature control (<100°C to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are recommended for validation?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, hexyl chain integration).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • IR Spectroscopy : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline carbonyl (C=O ~1650 cm⁻¹).
  • X-ray Crystallography (if crystalline): Provides absolute configuration, though crystallization may require slow evaporation from DMSO/ethanol mixtures .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light and humidity. Optimal storage conditions include:

  • Temperature : -20°C in amber vials.
  • Solvent : DMSO stock solutions (10 mM) stored under inert gas (N₂/Ar) to prevent oxidation.
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis of the carboxylic acid or quinoline ring oxidation .

Advanced Research Questions

Q. How does the 6-phenylhexyl substituent influence the compound’s structure-activity relationship (SAR) in biological systems?

  • Methodological Answer : The hexyl chain enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted). Computational docking (e.g., AutoDock Vina) suggests the phenyl group interacts with hydrophobic pockets in target enzymes (e.g., bacterial DNA gyrase). Comparative studies with shorter alkyl chains (e.g., butyl vs. hexyl) reveal a 2-3x increase in MIC values against E. coli due to enhanced target binding .

Q. What are the primary biological targets of this compound, and how can its inhibitory mechanisms be experimentally validated?

  • Methodological Answer : The compound is hypothesized to inhibit bacterial type II topoisomerases (DNA gyrase/topoisomerase IV). Validation steps include:

  • Enzyme Assays : ATP-dependent supercoiling assays with purified gyrase (IC₅₀ determination).
  • Mutant Studies : Testing against gyrA/parC mutant strains to identify resistance mutations.
  • Cytotoxicity Profiling : Mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can researchers resolve contradictions in activity data across different bacterial strains?

  • Methodological Answer : Discrepancies may arise from efflux pump activity or membrane permeability variations. Recommended approaches:

  • Efflux Pump Inhibitors : Co-administration with phenyl-arginine-β-naphthylamide (PAβN) to assess pump-mediated resistance.
  • Membrane Permeability Assays : Fluorescent probes (e.g., ethidium bromide accumulation) in Gram-negative vs. Gram-positive strains.
  • Transcriptomics : RNA-seq to identify upregulated resistance genes .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Derivatization : Esterification of the carboxylic acid to improve oral bioavailability.
  • Microsomal Stability Testing : Liver microsomes (human/rat) with LC-MS quantification of parent compound degradation.
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .

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